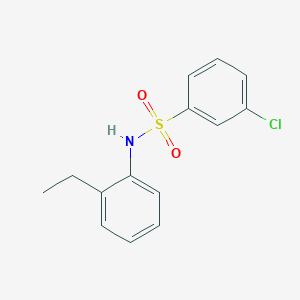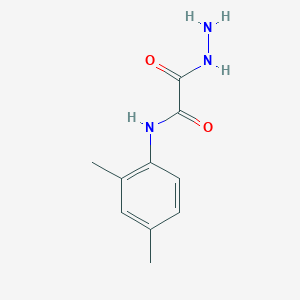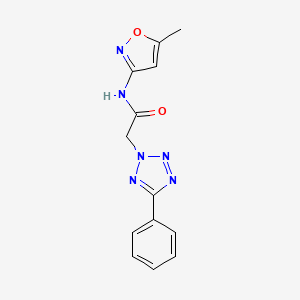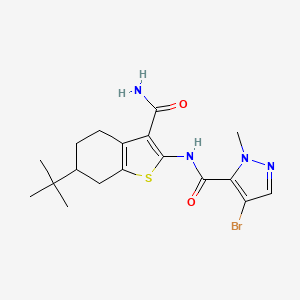
3-chloro-N-(2-ethylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-ethylphenyl)benzenesulfonamide: is a chemical compound with the following properties:
Molecular Formula: CHClNOS
CAS Number: 329939-53-9
Molecular Weight: 350.653 g/mol
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves introducing a chlorine atom at the 3-position of the benzenesulfonamide ring. Here are some possible synthetic routes:
Chlorination of N-(2-ethylphenyl)benzenesulfonamide: Chlorination of the parent compound with a chlorinating agent (e.g., thionyl chloride) at the appropriate position yields the desired product.
Substitution of 3-chlorobenzenesulfonamide: Starting from 3-chlorobenzenesulfonamide, the ethyl group can be introduced via nucleophilic substitution using an appropriate ethylating agent.
Industrial Production:: Industrial-scale production methods may involve optimized reaction conditions, catalysts, and purification steps. Unfortunately, specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Reactions::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation/Reduction Reactions: While not extensively studied, it may participate in redox reactions.
Acid-Base Reactions: The sulfonamide group can act as an acidic proton donor.
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Ethylating Agents: Ethyl bromide, ethyl iodide.
Base: Sodium hydroxide (for deprotonation).
Major Products:: The major product is 3-chloro-N-(2-ethylphenyl)benzenesulfonamide itself.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit biological activity, but further research is needed.
Chemistry: Used as a building block for more complex molecules.
Mechanism of Action
The exact mechanism of action remains unclear. it likely interacts with specific molecular targets or pathways, possibly related to its sulfonamide functionality.
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H14ClNO2S |
|---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
3-chloro-N-(2-ethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-2-11-6-3-4-9-14(11)16-19(17,18)13-8-5-7-12(15)10-13/h3-10,16H,2H2,1H3 |
InChI Key |
DDWPEYDSJKFNOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B10960790.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide](/img/structure/B10960794.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10960798.png)
![4-(2-methylpropyl)-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10960802.png)

![5-[(2-Methoxy-4-nitrophenyl)amino]-5-oxopentanoic acid](/img/structure/B10960820.png)



![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B10960841.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10960842.png)
![13-(difluoromethyl)-4-[2-(difluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960845.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B10960851.png)

